Antiproliferative Activity Profile Across Hematologic and Solid Tumor Cell Lines
In a comparative cytotoxicity screen, N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide demonstrated differential antiproliferative potency across three human cancer cell lines. The IC₅₀ values were 8.5 µM (K562, leukemia), 12.0 µM (MCF-7, breast), and 15.0 µM (A549, lung). When benchmarked against the structurally related analog 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide (CAS 953156-23-5), which exhibited an IC₅₀ of 22.5 µM against MCF-7 under comparable MTT assay conditions, the target compound showed a 1.9-fold greater potency.
| Evidence Dimension | Cytotoxicity IC₅₀ (µM) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | 12.0 µM |
| Comparator Or Baseline | 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide: 22.5 µM |
| Quantified Difference | 1.9-fold lower IC₅₀ (higher potency) |
| Conditions | MTT assay; 48–72 h exposure; MCF-7 human breast adenocarcinoma cell line |
Why This Matters
For researchers selecting a probe with preferential activity against breast cancer models, the 1.9-fold potency advantage over a close 4-fluorophenyl analog provides a measurable rationale for compound choice.
